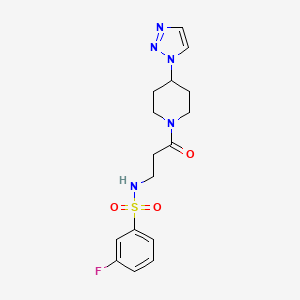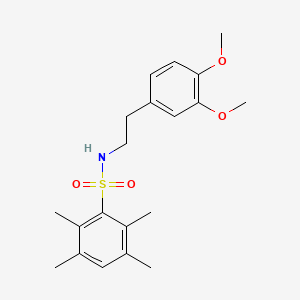
N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide functional group attached to a 2,3,5,6-tetramethylbenzene ring. This is further substituted with a 3,4-dimethoxyphenethyl group .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. While specific data for this compound is not available, sulfonamides are generally soluble in organic solvents and have relatively high melting points .Scientific Research Applications
Structural and Computational Studies
- A compound structurally similar to N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide was synthesized and characterized, revealing details about its crystal structure and electronic properties through density functional theory (DFT) and molecular dynamics (MD) simulations. These studies provide a basis for understanding the chemical behavior and potential applications of such sulfonamide molecules in various fields, including materials science and drug design (Murthy et al., 2018).
Antitumor Activity and HIF-1 Pathway Inhibition
- Research on analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which shares a similar chemical motif with the compound , demonstrates the potential for these molecules to act as inhibitors of the hypoxia-inducible factor 1 (HIF-1) pathway. This pathway is significant in the context of cancer therapy, as it plays a crucial role in tumor growth and survival under hypoxic conditions (Mun et al., 2012).
Supramolecular Architectures and Pharmacological Potential
- The study of N-aryl-2,5-dimethoxybenzenesulfonamides revealed intricate supramolecular architectures mediated by a variety of weak interactions, which are crucial for designing pharmaceuticals with specific binding properties. This research suggests that the detailed understanding of these interactions could inform the development of new drugs with enhanced efficacy and specificity (Shakuntala et al., 2017).
Antimycobacterial Properties
- A series of sulfonamide derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of sulfonamide compounds in treating tuberculosis and possibly other bacterial infections. This research underscores the importance of chemical modifications to optimize pharmacological properties for clinical application (Ghorab et al., 2017).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide” would require appropriate safety measures. While specific safety data for this compound is not available, sulfonamides are generally considered to have low acute toxicity, but can cause allergic reactions in some individuals .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-13-11-14(2)16(4)20(15(13)3)26(22,23)21-10-9-17-7-8-18(24-5)19(12-17)25-6/h7-8,11-12,21H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVPLYGULEQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

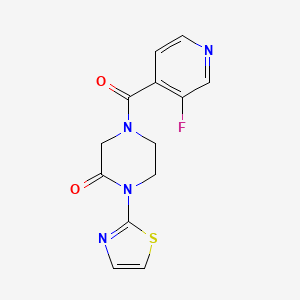
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728504.png)
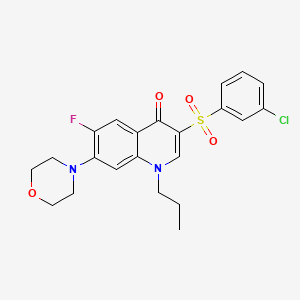
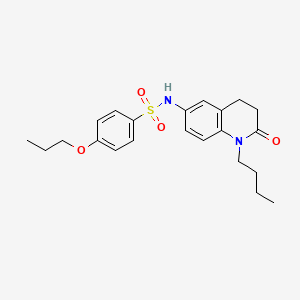
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)

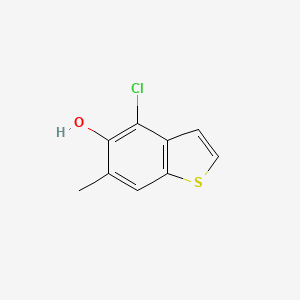
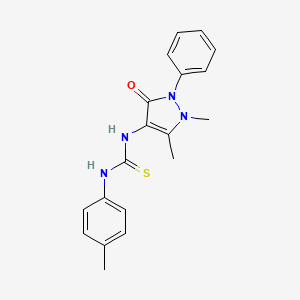

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728516.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2728521.png)
![2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2728523.png)
